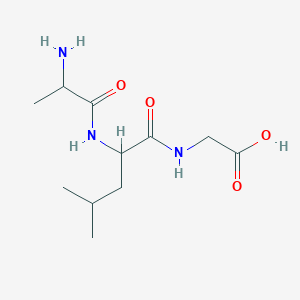

H-DL-Ala-DL-Leu-Gly-OH

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82267-71-8 |

|---|---|

Molecular Formula |

C11H21N3O4 |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(14-10(17)7(3)12)11(18)13-5-9(15)16/h6-8H,4-5,12H2,1-3H3,(H,13,18)(H,14,17)(H,15,16) |

InChI Key |

MNZHHDPWDWQJCQ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)N |

Other CAS No. |

82267-71-8 |

sequence |

ALG |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of H Dl Ala Dl Leu Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches for H-DL-Ala-DL-Leu-Gly-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. semanticscholar.orgmdpi.com This technique simplifies the purification process as excess reagents and by-products are removed by simple filtration. researchgate.netpeptide.com For the synthesis of this compound, the general workflow involves the attachment of the C-terminal glycine to a resin, followed by the sequential coupling of DL-leucine and DL-alanine. peptide.com

Selection of Resin and Linker Systems for Tripeptide Elongation

The choice of resin and linker is critical in SPPS as it dictates the conditions for peptide cleavage and the nature of the C-terminal functional group. For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resin and linker systems are suitable. The Wang resin and the 2-chlorotrityl chloride (2-CTC) resin are commonly employed for this purpose. lsu.edu

| Resin/Linker | Cleavage Condition | Advantages | Disadvantages |

| Wang Resin | Strong acid (e.g., 95% TFA) | Good stability, widely used. | Harsh cleavage can lead to side reactions. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Mild acid (e.g., 1% TFA in DCM) | Mild cleavage preserves acid-labile side-chain protecting groups. | Can be more expensive. |

| PAM Resin | Strong acid (e.g., HF) | Used in Boc-SPPS, stable to TFA. | Requires specialized and hazardous cleavage reagents. |

Coupling Reagents and Strategies for DL-Amino Acid Incorporation

The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is facilitated by coupling reagents. du.ac.in The incorporation of DL-amino acids introduces the complexity of forming diastereomers. The coupling of DL-Ala and DL-Leu will result in a mixture of L-Ala-L-Leu, D-Ala-D-Leu, L-Ala-D-Leu, and D-Ala-L-Leu sequences attached to the growing peptide chain.

A variety of coupling reagents are available, each with different activation mechanisms and efficiencies. Common classes include carbodiimides, phosphonium salts, and aminium/uronium salts. nih.gov

| Coupling Reagent Class | Examples | Mechanism of Action | Key Features |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress racemization. du.ac.in | Cost-effective, but DCC can form an insoluble urea byproduct. EDC is water-soluble. |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester with the carboxylic acid. | High coupling efficiency, particularly for sterically hindered amino acids. |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Forms an active ester, similar to phosphonium salts. du.ac.in | Very efficient and fast reactions. HATU is particularly effective at suppressing racemization. COMU is a safer alternative to HOBt/HOAt-based reagents. du.ac.in |

For the incorporation of DL-amino acids, the primary goal is to achieve a statistically random incorporation of the D- and L-isomers without inducing further racemization of the chiral centers. Standard high-efficiency coupling reagents like HATU or HBTU in combination with a base such as N,N-diisopropylethylamine (DIEA) are generally suitable. rsc.org

Side-Chain Protection Schemes and Deprotection Protocols for this compound Precursors

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive side chains of amino acids. peptide.com For the tripeptide this compound, the amino acids involved (Alanine, Leucine, and Glycine) have non-reactive side chains. Therefore, no side-chain protection is required for these residues.

The primary protecting group strategy revolves around the temporary protection of the α-amino group of the incoming amino acid. The most common strategies are the Fmoc/tBu and Boc/Bzl approaches.

Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Deprotection is achieved by treatment with a mild base, typically 20% piperidine in N,N-dimethylformamide (DMF). lsu.edu

Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. Deprotection is accomplished using a moderate acid, such as trifluoroacetic acid (TFA). peptide.com

Given that no side-chain protection is needed for Ala, Leu, and Gly, the choice between Fmoc and Boc strategy is largely a matter of laboratory preference and compatibility with the chosen resin and linker.

Optimization of Coupling Efficiency and Reaction Kinetics in SPPS

Achieving high coupling efficiency at each step is crucial for the successful synthesis of the target peptide and to minimize the formation of deletion sequences. researchgate.net Several factors influence the coupling efficiency and reaction kinetics in SPPS.

Solvent: The choice of solvent is critical for resin swelling and solvation of the reactants. DMF is the most common solvent used in Fmoc-based SPPS. nih.gov

Concentration of Reagents: Using a sufficient excess of the protected amino acid and coupling reagent (typically 2-5 equivalents relative to the resin loading) can drive the reaction to completion. lsu.edu

Reaction Time: The time required for complete coupling can vary depending on the amino acids being coupled. Monitoring the reaction progress using a qualitative test like the Kaiser test can help determine the optimal coupling time.

Temperature: While most SPPS reactions are performed at room temperature, increasing the temperature can sometimes improve the coupling efficiency for difficult sequences.

For the synthesis of a short peptide like this compound, standard coupling conditions with a high-efficiency coupling reagent are generally sufficient to achieve high yields.

Mitigation of Side Reactions and Impurity Formation during SPPS, including Racemization Control

Several side reactions can occur during SPPS, leading to the formation of impurities. nih.gov For the synthesis of this compound, the primary concern is the management of diastereomer formation and the prevention of racemization at the chiral centers of the amino acids being coupled.

Since DL-alanine and DL-leucine are used as starting materials, a mixture of diastereomers is expected. The goal is to ensure that the coupling process itself does not induce further racemization of the activated amino acid. The choice of coupling reagent is critical in this regard. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used with carbodiimide coupling reagents to suppress racemization. nih.gov More advanced coupling reagents like HATU have been shown to be highly effective in minimizing racemization. du.ac.in

Other potential side reactions in SPPS include:

Deletion: Incomplete coupling or deprotection leads to peptides missing one or more amino acid residues.

Double Incorporation: Inefficient washing can leave residual activated amino acid, leading to its incorporation in the next coupling step.

Aspartimide Formation: Not relevant for this specific peptide, but a common side reaction with aspartic acid residues.

Careful execution of each step of the SPPS cycle, including thorough washing and monitoring of reaction completion, is essential to minimize these side reactions.

Solution-Phase Peptide Synthesis Techniques for this compound

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for longer peptides, remains a viable and sometimes advantageous method for the synthesis of short peptides and for large-scale production. nih.gov In this approach, the peptide is synthesized in a homogeneous solution, and purification is performed after each step. nih.gov

The synthesis of this compound in solution would typically involve the following steps:

Protection: The amino group of DL-leucine and the carboxyl group of glycine are protected. Common protecting groups include Boc or Z (benzyloxycarbonyl) for the amino group and methyl or benzyl esters for the carboxyl group.

Coupling of Glycine and DL-Leucine: The protected glycine and DL-leucine are coupled using a suitable coupling reagent, such as DCC or EDC, to form the dipeptide.

Deprotection: The amino-protecting group of the dipeptide is removed.

Coupling of DL-Alanine: The N-terminally deprotected dipeptide is then coupled with a protected DL-alanine derivative.

Final Deprotection: All protecting groups are removed to yield the final tripeptide, this compound.

A key advantage of solution-phase synthesis is the ability to purify and characterize the intermediate dipeptide, which can lead to a purer final product. nih.gov However, the handling of diastereomeric mixtures at each stage requires careful consideration of purification techniques, such as chromatography, to separate the different stereoisomers if desired.

Fragment Condensation Strategies for Tripeptide Assembly

Fragment condensation is a convergent approach in peptide synthesis where pre-synthesized peptide fragments are coupled together. springernature.comwikipedia.org This strategy is often more efficient for longer peptides compared to a linear, stepwise addition of single amino acids. wikipedia.org For a tripeptide like this compound, two primary fragment condensation strategies can be envisioned: a [2+1] condensation or a [1+2] condensation.

[2+1] Condensation: This involves the synthesis of the dipeptide fragment DL-Ala-DL-Leu, which is then coupled with a glycine residue.

[1+2] Condensation: This strategy involves coupling a DL-Alanine residue to the dipeptide fragment DL-Leu-Gly.

The choice between these strategies depends on several factors, including the solubility of the intermediate fragments, the potential for racemization at the C-terminal residue of the activating fragment, and the ease of purification. In classical solution synthesis, fragment condensation has historically been the primary method for constructing peptide chains. springernature.com

| Strategy | Description | Potential Advantages | Potential Challenges |

| [2+1] Condensation | Coupling of a protected DL-Ala-DL-Leu fragment with a protected Glycine residue. | May simplify purification stages; allows for thorough characterization of the intermediate dipeptide. | Risk of racemization at the Leucine residue during the activation step for coupling. |

| [1+2] Condensation | Coupling of a protected DL-Alanine residue with a protected DL-Leu-Gly fragment. | The glycine residue at the C-terminus of the dipeptide fragment eliminates the risk of racemization during its activation. | Potential solubility issues with the dipeptide fragment; sequential coupling might be less convergent. |

Classical Solution-Phase Coupling Methods and Their Academic Implications

Solution-phase peptide synthesis (SPPS) is a traditional method that involves carrying out reactions in a homogeneous solution. wikipedia.orgcreative-peptides.com This technique is scalable and avoids the use of solid supports, but it often requires purification after each step. creative-peptides.comnih.gov The formation of the peptide bond requires the activation of the C-terminal carboxylic acid of one amino acid to facilitate nucleophilic attack by the N-terminal amine of the next. This is achieved using coupling reagents.

Several classes of coupling reagents have been developed, each with distinct mechanisms, efficiencies, and impacts on side reactions like racemization.

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used activators. peptide.combachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, these reagents can lead to significant racemization, particularly when used alone. peptide.com The academic study of carbodiimide-mediated couplings was pivotal in understanding racemization mechanisms and led to the development of additives. The byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble, which aids in its removal in solution-phase synthesis but makes it unsuitable for solid-phase methods. peptide.combachem.com

Phosphonium and Uronium/Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HBTU, and HATU are highly efficient and lead to faster reaction times with less racemization compared to carbodiimides alone. creative-peptides.combachem.com These reagents are frequently used in both solution- and solid-phase synthesis. Their development represented a significant advancement in minimizing side reactions and improving coupling yields. bachem.com

The choice of coupling reagent and the inclusion of additives like 1-Hydroxybenzotriazole (HOBt) are critical for minimizing the loss of stereochemical integrity. peptide.com

| Coupling Reagent Class | Examples | Mechanism of Action | Academic Significance |

| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate. | Foundational reagents; studies led to the understanding of racemization and the development of racemization-suppressing additives. peptide.combachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Formation of an active ester, often a benzotriazolyl ester. | High coupling efficiency, especially for hindered amino acids. peptide.combachem.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Similar to phosphonium salts, forming active esters that react readily with amines. | Widely used due to high reactivity and relatively low racemization rates. creative-peptides.com |

Chemo-Enzymatic Synthesis Approaches for this compound and Related Peptides

Chemo-enzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.govnih.gov This approach offers several advantages over purely chemical methods:

Stereoselectivity: Enzymes are inherently chiral and can distinguish between enantiomers, making them ideal for syntheses where precise stereochemical control is necessary. This is particularly relevant for a peptide containing both D and L amino acids.

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions under mild pH and temperature conditions, which minimizes side reactions like racemization. nih.govnih.gov

Reduced Need for Protecting Groups: The high specificity of enzymes can reduce or eliminate the need for complex side-chain protection and deprotection steps that are common in chemical synthesis. nih.gov

The primary drawback of enzymatic synthesis is that the same enzymes can also catalyze the reverse reaction—peptide hydrolysis. google.com Reaction conditions, such as pH, temperature, and the use of organic co-solvents or frozen aqueous media, must be carefully optimized to favor synthesis over hydrolysis. nih.govnih.gov For a specific tripeptide like this compound, a protease with broad specificity could potentially be used to couple the amino acid components. The main advantage would be the complete absence of racemization during the coupling steps. google.com

Stereochemical Control and Racemization Studies in this compound Synthesis

Maintaining the stereochemical integrity of each amino acid is a critical challenge in peptide synthesis. thieme-connect.de Racemization, the conversion of a chiral amino acid from one enantiomer to a mixture of both, can occur during the activation of the carboxylic acid group for coupling. thieme-connect.deresearchgate.net The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can easily lose proton chirality at the α-carbon.

For the synthesis of this compound, stereochemical control is a central concern. The starting materials are already racemic mixtures (DL-Ala and DL-Leu), but it is crucial to prevent further racemization during synthesis, which would lead to a complex mixture of diastereomers that are difficult to separate.

Factors influencing racemization include:

The nature of the coupling reagent: Fast-acting uronium/phosphonium reagents generally cause less racemization than carbodiimides used alone. bachem.com

Reaction conditions: Higher temperatures and prolonged reaction times can increase the rate of racemization.

The use of additives: Additives like HOBt can suppress racemization by forming active esters that are more reactive towards the amine component than they are towards cyclizing to form an oxazolone. peptide.com

The structure of the amino acid: Certain amino acids are more prone to racemization than others.

Studies have shown that the extent of racemization is highly dependent on the chosen synthetic route and reaction conditions. thieme-connect.deresearchgate.net Capillary electrophoresis is one technique used to analyze the final peptide product to quantify the formation of different stereoisomers, with detection limits often below 0.1%. nih.gov

Derivatization Strategies for this compound for Advanced Research Applications

Derivatization involves chemically modifying a peptide to introduce new functional groups or properties. These modifications are essential for creating molecular probes, improving stability, or altering biological activity.

The free amine at the N-terminus and the free carboxyl group at the C-terminus are common sites for modification. sb-peptide.comcreative-proteomics.com

N-Terminal Acetylation and C-Terminal Amidation: These are common modifications that neutralize the terminal charges of the peptide. lifetein.comsigmaaldrich.com This can increase the peptide's stability against enzymatic degradation by exopeptidases and can also help the peptide mimic the structure of a native protein segment. lifetein.comgenscript.com

Attachment of Probes: The N-terminus is frequently used to attach reporter groups for detection and imaging. Common probes include:

Fluorophores: Dyes like Fluorescein (FITC) or 5-FAM can be attached to the N-terminus, allowing the peptide to be visualized in fluorescence-based assays. genscript.com

Biotin: The attachment of biotin allows for high-affinity binding to streptavidin, which can be used for purification, immobilization, or detection. genscript.com

Dansyl Chloride: This reagent reacts with primary amines to create fluorescently labeled peptides, which can be used for identification and quantification in complex mixtures using techniques like LC-MS. acs.orgresearchgate.net

| Modification Type | Reagent/Group | Purpose | Terminal |

| Charge Neutralization | Acetic Anhydride | Acetylation to cap the positive charge. lifetein.comgenscript.com | N-Terminus |

| Charge Neutralization | Ammonia/Amines | Amidation to cap the negative charge. lifetein.comsigmaaldrich.com | C-Terminus |

| Fluorescent Labeling | 5-FAM, Cy3, Cy5 | Enables detection via fluorescence microscopy or spectroscopy. genscript.com | N-Terminus |

| Affinity Tagging | Biotin | Allows for high-affinity binding to avidin/streptavidin for purification or detection. genscript.com | N-Terminus or C-Terminus (via a Lysine linker) |

| Mass Spectrometry Tagging | Dansyl Chloride | Increases ionization efficiency and allows for sensitive detection in LC-MS. acs.orgresearchgate.net | N-Terminus |

The side chains of the amino acids within this compound are all non-polar and aliphatic, presenting limited opportunities for conventional chemical modification.

Alanine (B10760859) (Ala, A): Has a simple methyl (-CH₃) side chain. leah4sci.com

Leucine (Leu, L): Has an isobutyl (-CH₂(CH(CH₃)₂)) side chain. leah4sci.com

Glycine (Gly, G): The side chain is a single hydrogen atom, which provides significant conformational flexibility to the peptide backbone. colostate.edukhanacademy.org

Due to their chemical inertness, the side chains of Ala, Leu, and Gly are not typically targets for post-synthetic modification. leah4sci.comkhanacademy.org Strategies to introduce functionality at these positions generally rely on incorporating non-proteinogenic amino acid analogs during the initial synthesis. For example, an alanine analog with a functionalized side chain could be used in place of standard alanine. Post-translational modifications that occur in nature, such as phosphorylation or glycosylation, typically target amino acids with hydroxyl, thiol, or amine groups in their side chains, which are absent here. khanacademy.org

Structural and Conformational Characterization of H Dl Ala Dl Leu Gly Oh

Experimental Spectroscopic Investigations of H-DL-Ala-DL-Leu-Gly-OH Conformation

A comprehensive analysis of the three-dimensional structure and conformational dynamics of the tripeptide this compound relies on a combination of sophisticated spectroscopic techniques. These experimental methods provide detailed insights into bond connectivities, spatial proximities of atoms, the influence of the solvent environment, and the specific arrangements of secondary structural elements like amide bonds and hydrogen bonding networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of peptides in solution. By observing the magnetic properties of atomic nuclei, NMR can provide a wealth of information on the molecular structure and conformation.

¹H and ¹³C Chemical Shift Assignments and Coupling Constant Analysis

The determination of ¹H and ¹³C chemical shifts is the foundational step in the NMR analysis of a peptide. These shifts are highly sensitive to the local electronic environment of each nucleus, offering clues about the secondary structure. For instance, the chemical shifts of the α-protons (Hα) and α-carbons (Cα) are known to be indicative of whether the amino acid residue is in a helical or a sheet-like conformation.

In a hypothetical analysis of this compound, one would expect to observe distinct signals for each proton and carbon in the molecule. The alanine (B10760859) residue would show signals for the α-proton, the β-methyl protons, the α-carbon, and the β-methyl carbon. Similarly, the leucine residue would exhibit signals for its α-proton, β-protons, γ-proton, and two diastereotopic δ-methyl groups, along with their corresponding carbon signals. The glycine residue, being the simplest amino acid, would show signals for its two α-protons and the α-carbon.

Hypothetical ¹H and ¹³C Chemical Shift Data for this compound in D₂O

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ala | N-H | ~8.2 | - |

| Cα-H | ~4.3 | ~52 | |

| Cβ-H₃ | ~1.4 | ~19 | |

| C=O | - | ~175 | |

| Leu | N-H | ~8.4 | - |

| Cα-H | ~4.4 | ~54 | |

| Cβ-H₂ | ~1.7 | ~42 | |

| Cγ-H | ~1.6 | ~26 | |

| Cδ-H₃ | ~0.9 | ~23, ~24 | |

| C=O | - | ~176 | |

| Gly | N-H | ~8.3 | - |

| Cα-H₂ | ~3.9 | ~44 |

Coupling constants (J-values), particularly the ³J(HN,Hα) coupling, provide crucial information about the dihedral angle φ (phi), which describes the rotation around the N-Cα bond. The Karplus equation relates the magnitude of this coupling constant to the dihedral angle, allowing for the determination of torsional constraints within the peptide backbone.

NOESY and ROESY Experiments for Proximity Information and Conformational Exchange

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of protons that are close in space but not necessarily connected through chemical bonds. The observation of a cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are typically within 5 Å of each other.

For this compound, these experiments could reveal:

Intra-residue NOEs: Proximities between protons within the same amino acid residue, which can help in assigning signals.

Sequential NOEs: Proximities between protons on adjacent residues, such as between the α-proton of one residue and the amide proton of the next (dαN(i, i+1)), which confirms the amino acid sequence and provides information about the extended or folded nature of the backbone.

Medium-range NOEs: Proximities between protons that are further apart in the sequence, which can indicate the presence of turns or other folded structures.

ROESY is particularly useful for molecules of intermediate size where the NOE effect might be close to zero. Both techniques can also provide information on conformational exchange processes occurring on the NMR timescale.

Solvent Effects on Peptide Conformation and Dynamics

The conformation of a peptide can be significantly influenced by the solvent in which it is dissolved. aps.org Solvents with different polarities and hydrogen-bonding capabilities can stabilize different peptide conformations. aps.org For example, in a non-polar solvent, a peptide might adopt a more folded conformation to satisfy intramolecular hydrogen bonds, whereas in a polar, protic solvent like water, it might adopt a more extended conformation to interact with the solvent molecules. nih.gov

Computational studies on other peptides have shown that a helical conformation might be favored in chloroform, while a mixture of β-hairpin and other conformations could be predominant in DMSO and methanol. rsc.org In water, a peptide may not exhibit a single preferred conformation but rather exist as an ensemble of structures. rsc.org The effect of different solvents on the NMR spectrum of this compound would be evident in changes in chemical shifts and coupling constants, reflecting the solvent-induced conformational changes.

X-ray Crystallography Studies of this compound and Related Analogs

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline state. This method can provide an unambiguous, high-resolution picture of the molecular conformation and the packing of molecules within the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Amide Conformations and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. In peptides, the amide I and amide II bands are particularly sensitive to the secondary structure.

Amide I band (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the peptide bond. Its frequency is highly dependent on the hydrogen-bonding environment and the local secondary structure. For example, α-helical structures typically show an amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit a strong band in the range of 1620-1640 cm⁻¹.

Amide II band (1510-1580 cm⁻¹): This band originates from a combination of N-H in-plane bending and C-N stretching vibrations. Its position is also sensitive to the secondary structure and hydrogen bonding.

FT-IR and Raman spectroscopy can be used to study the conformation of this compound in both the solid state and in solution. uoa.grnih.gov By analyzing the positions and shapes of the amide bands, it is possible to obtain information about the predominant secondary structure and the extent of hydrogen bonding. researchgate.net

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Structural Interpretation |

|---|---|---|---|

| Amide I | ~1640 | ~1640 | Predominantly β-sheet or random coil |

| Amide II | ~1540 | - | N-H bending, C-N stretching |

| C-H stretch (aliphatic) | ~2800-3000 | ~2800-3000 | Alanine and Leucine side chains |

| N-H stretch | ~3300 | ~3300 | Amide and terminal amine groups |

Conformational Preferences and Secondary Structure Propensities of this compound

The conformational landscape of a peptide is primarily dictated by the rotational freedom around the single bonds of the polypeptide backbone, specifically the dihedral angles phi (φ) and psi (ψ). The specific arrangement of these angles determines the local secondary structure.

The φ angle describes the rotation around the N-Cα bond, while the ψ angle pertains to the rotation around the Cα-C bond. nih.gov In peptides composed exclusively of L-amino acids, these angles are typically confined to specific regions of the Ramachandran plot, corresponding to well-known secondary structures like α-helices and β-sheets. However, the introduction of D-amino acids expands the accessible conformational space.

For a peptide with alternating D- and L-residues, such as this compound, the conformational preferences of the D-residues are inverted relative to their L-counterparts on the Ramachandran plot. This means that a D-amino acid will favor regions of the plot that are sterically hindered for an L-amino acid, and vice versa. This alteration of allowed φ and ψ angles is a fundamental consequence of the opposite chirality at the α-carbon. nih.gov

The expected dihedral angle preferences for the residues in this compound are summarized in the table below, based on general principles of peptide stereochemistry.

| Residue | Type | Expected φ (phi) Range | Expected ψ (psi) Range | Favored Conformations |

| DL-Alanine | D-amino acid | Positive values | Positive values | Left-handed helical regions, extended structures |

| DL-Leucine | L-amino acid | Negative values | Variable | Right-handed helical regions, extended structures |

| Glycine | Achiral | Broad range | Broad range | High flexibility, can adopt conformations forbidden to chiral residues |

This interactive table provides a generalized overview of the expected dihedral angle preferences for each residue in this compound based on their stereochemistry. The actual values can vary depending on the local environment and interactions within the peptide.

Intramolecular hydrogen bonds are crucial for stabilizing defined secondary structures in peptides. researchgate.net In short peptides, these bonds often lead to the formation of turns, such as β-turns and γ-turns. A β-turn, for instance, involves a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3), resulting in a reversal of the polypeptide chain direction. nih.govwikipedia.org

In this compound, the potential for intramolecular hydrogen bonding is significant. The alternating stereochemistry can facilitate the formation of specific turn structures that might be less favorable in homochiral peptides. For example, the sequence could potentially form a γ-turn involving a hydrogen bond between the carbonyl of DL-Ala and the amide proton of Gly. The presence of such hydrogen bonds would significantly constrain the peptide's conformational flexibility and promote a more folded structure. nih.gov

In the case of this compound, the DL-Ala and DL-Leu residues will orient their side chains in opposite directions relative to the peptide backbone, which can influence how the peptide interacts with itself and its environment. This stereochemical arrangement can lead to a more compact structure compared to its all-L or all-D counterparts. Computational studies on tripeptides have shown that even minor changes in stereochemistry can lead to significant differences in the minimal folding energy. nih.govpreprints.org

Peptides with alternating D- and L-amino acids are known to be potent promoters of specific secondary structures, particularly β-turns and helical motifs. nih.govrsc.org The stereochemical arrangement in a DL-sequence facilitates the necessary backbone twists for certain types of β-turns, such as type II' or type I' turns, which are less common in all-L peptides. nih.gov The presence of glycine, with its high conformational flexibility, further enhances the likelihood of turn formation within the this compound sequence.

Furthermore, longer sequences of alternating D- and L-amino acids can form unique helical structures, such as left-handed helices or flat, ribbon-like structures that are distinct from the classical right-handed α-helix. While a tripeptide is too short to form a stable helix on its own, the propensity to adopt turn-like or extended conformations in this compound could serve as a nucleation site for the formation of larger, ordered aggregates. researchgate.net

Self-Assembly and Supramolecular Organization Principles of this compound

The unique conformational features of peptides with alternating stereochemistry also govern their self-assembly into larger supramolecular structures. The chirality of the constituent amino acids plays a critical role in determining the morphology and properties of these assemblies. researchgate.netrsc.org

Peptides with alternating D- and L-amino acids can self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. researchgate.netnih.gov The driving forces for this assembly are typically a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. In the case of this compound, the hydrophobic side chain of leucine would likely play a significant role in driving aggregation in an aqueous environment.

The alternating stereochemistry can lead to the formation of flat β-sheet-like structures where the side chains extend from opposite faces of the sheet. researchgate.net These sheets can then stack on top of each other, stabilized by intermolecular hydrogen bonds between the backbones of adjacent peptides. This type of organization can lead to the formation of well-ordered crystalline or fibrillar structures. The specific supramolecular arrangement will be highly dependent on factors such as concentration, pH, and solvent conditions.

Computational and Theoretical Studies of H Dl Ala Dl Leu Gly Oh

Quantum Chemical Calculations (DFT, Ab Initio) on H-DL-Ala-DL-Leu-Gly-OH

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic properties of peptides. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and related properties from first principles. For a peptide like this compound, these calculations can predict stable conformations, reaction energetics, and spectroscopic parameters.

Studies on similar small peptides, such as those containing alanine (B10760859) and glycine, have compared the performance of various quantum mechanical methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and different DFT functionals (e.g., B3LYP). researchgate.netacs.org These comparisons are crucial for selecting a computational level of theory that balances accuracy with computational cost, especially as the system size increases. uwec.edu For tripeptides, DFT methods often provide a reliable compromise, capturing electron correlation effects that are important for describing non-covalent interactions governing peptide folding. researchgate.netuwec.edu

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For a tripeptide, the HOMO is typically localized on the electron-rich regions, such as the lone pairs of oxygen and nitrogen atoms in the peptide bonds and the carboxylate group. The LUMO is often distributed over the carbonyl carbons of the peptide backbone, which are electrophilic centers. The presence of both D- and L-amino acids can induce specific folds that influence the spatial overlap and energy levels of these orbitals.

Below is a representative table illustrating the type of data generated from a DFT analysis on a model tripeptide system, as specific data for this compound is not available in the cited literature.

| Parameter | Value (Hartree) | Value (eV) | Description |

|---|---|---|---|

| EHOMO | -0.235 | -6.39 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.011 | -0.30 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 0.224 | 6.09 | Indicator of chemical reactivity and stability |

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be used to interpret and validate experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Calculations of vibrational frequencies can help assign specific peaks in an experimental IR spectrum to the corresponding molecular motions, such as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands of the peptide backbone. The precise frequencies of these bands are sensitive to the peptide's secondary structure and hydrogen bonding network. Similarly, NMR chemical shifts (e.g., for ¹H, ¹³C, ¹⁵N) and coupling constants can be calculated and compared with experimental results to refine the three-dimensional structure of the peptide in solution. ethz.ch Computational studies on related peptides have shown that such correlations are vital for a comprehensive structural analysis. nih.gov

The table below illustrates typical predicted vibrational frequencies for the characteristic amide bands of a tripeptide backbone, based on DFT calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Dominant Motion |

|---|---|---|

| Amide A | 3350 | N-H Stretch |

| Amide I | 1685 | C=O Stretch |

| Amide II | 1560 | N-H Bend, C-N Stretch |

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the peptide's behavior in different environments, such as in a vacuum, in water, or interacting with a membrane. nih.govacs.orgnih.gov

The accuracy of MD simulations is critically dependent on the quality of the underlying force field—a set of parameters that defines the potential energy of the system. For peptides containing non-standard residues like D-amino acids, it is crucial to validate that the force field can accurately model their geometry and interactions.

Studies have tested the applicability of standard protein force fields, such as AMBER, for systems containing stereoinverted amino acids. nih.govresearchgate.net Research has shown that force fields like ff99SB, ff12SB, and ff14SB, which were primarily developed for L-amino acids, perform comparably well for D-amino acids without requiring re-parameterization. nih.govresearchgate.net This is because the bond lengths, angles, and van der Waals parameters are identical for enantiomers; only the chirality (and consequently the dihedral angles) differs, which is handled by the initial atomic coordinates. researchgate.net These validations provide confidence in using established force fields for simulating DL-peptide systems like this compound. nih.gov

The interaction of a peptide with its solvent environment is fundamental to its structure and function. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed analysis of solvation dynamics. acs.orgnih.gov For this compound, this involves studying how water molecules arrange around the peptide's hydrophilic (amide backbone, carboxyl terminus) and hydrophobic (leucine and alanine side chains) regions.

Analysis of the simulation can quantify the structure of the solvation shells by calculating radial distribution functions (RDFs) between peptide atoms and solvent atoms. This reveals the number and distance of solvent molecules in the first and subsequent solvation layers. The dynamics of these interactions, such as the residence time of water molecules and the pattern of hydrogen bonds between the peptide and water, can also be determined, providing a comprehensive picture of the peptide's hydration. nih.govmdpi.com

Conformational Landscape Exploration and Free Energy Calculations

The conformational landscape of a peptide describes the full range of three-dimensional shapes it can adopt, along with their corresponding potential energies. For a tripeptide like this compound, this landscape is primarily defined by the rotational freedom around the backbone dihedral angles (φ, ψ) of each amino acid residue. The exploration of this landscape is crucial for understanding the peptide's structure-function relationship.

Methodologies: Computational exploration of the conformational space typically employs methods like Molecular Dynamics (MD) simulations and Monte Carlo simulations. These techniques simulate the movement of atoms over time, governed by a force field that approximates the potential energy of the system. By sampling a vast number of conformations, these simulations can identify low-energy, stable structures.

Impact of Heterochirality: The inclusion of alternating D- and L-amino acids significantly influences the accessible regions of the Ramachandran plot for each residue. While L-amino acids preferentially adopt conformations like the right-handed alpha-helix and beta-sheet, D-amino acids favor the corresponding left-handed regions of the plot. This alternating stereochemistry imposes unique constraints on the peptide backbone, often promoting specific types of turns or non-canonical helical structures that are inaccessible to homochiral (all-L or all-D) peptides. Studies on peptides with alternating L- and D-amino acids have shown they can form structures like α-sheet secondary structures, which are defined by the alternation of αL and αR conformations. nih.gov The DL-Ala-DL-Leu sequence within the peptide is thus predisposed to form a tight turn, stabilized by local stereochemical interactions. nih.govcore.ac.uk

Free Energy Calculations: Once a set of stable or metastable conformations is identified, their relative stabilities in a solvent environment (typically water) are quantified using free energy calculations. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations provide an estimate of the Gibbs free energy for each conformation. frontiersin.orgnih.gov This allows for the ranking of conformations and the determination of the most probable structures at thermal equilibrium. The final glycine residue, lacking a side chain, adds a high degree of conformational flexibility to the C-terminus, likely resulting in a larger ensemble of low-energy conformations.

Illustrative Conformational Energy Landscape The following table provides a hypothetical representation of the relative free energies for different conformational families of this compound in an aqueous solution, as would be determined by computational methods.

| Conformational Family | Dominant Dihedral Angles (φ, ψ) | Relative Free Energy (kcal/mol) | Key Characteristics |

| Extended Chain | Ala: (~-150°, | 2.5 | Linear, extended backbone. |

| Type II' β-Turn | Ala: (~-60°, | 0.0 | Compact, turn-like structure stabilized by heterochiral sequence. |

| Folded Globule | Variable | 4.0 | Non-specific compact structure driven by hydrophobic interactions. |

| Left-Handed Helix | Ala: (~+60°, | 1.5 | A short segment of a left-handed helical turn. |

Note: This table is illustrative and based on general principles of heterochiral peptide conformations. Actual values would require specific molecular dynamics and free energy calculations.

Computational Prediction of Stereochemical Stability and Racemization Pathways for DL-Peptides

Stereochemical stability refers to the resistance of the chiral centers in a molecule—in this case, the α-carbons of DL-Alanine and DL-Leucine—to racemization. Racemization is the process by which a chiral center inverts its configuration, converting a D-amino acid to an L-amino acid or vice versa, leading to a loss of stereochemical purity.

Mechanism of Racemization: The principal non-enzymatic mechanism for amino acid racemization in peptides involves the abstraction of the proton attached to the α-carbon. nih.gov This deprotonation is the rate-limiting step and results in the formation of a planar, achiral carbanion or enolate intermediate. Subsequent reprotonation can occur from either side of the planar intermediate with roughly equal probability, leading to a mixture of D and L isomers. The presence of a base, which can be a hydroxide ion, a water molecule, or a buffer component, is required to facilitate this proton abstraction.

Computational Prediction: Computational chemistry provides a powerful tool to investigate this process by modeling the reaction pathway at a quantum mechanical level. Using methods like Density Functional Theory (DFT), the transition state for the α-proton abstraction can be located, and the activation energy (the energy barrier) for the reaction can be calculated. A higher activation energy corresponds to a slower reaction rate and greater stereochemical stability.

Factors Influencing Stability in this compound:

Electronic Effects: The alkyl side chains of both alanine (methyl) and leucine (isobutyl) are electron-donating. They tend to destabilize the negative charge of the carbanion intermediate, thereby increasing the activation energy for proton abstraction. This suggests that both Ala and Leu residues would have relatively high intrinsic resistance to racemization compared to residues with electron-withdrawing side chains.

Local Environment: The specific conformation of the peptide can influence the accessibility of the α-proton to a base. A compact turn structure might sterically hinder the approach of a base, further enhancing stereochemical stability.

Neighboring Residues: The nature of the adjacent peptide bonds and residues can have an inductive effect on the acidity of the α-proton. However, for the aliphatic residues in this peptide, this effect is generally considered minor.

Computational studies on the racemization of succinimide intermediates, a related process that occurs at asparagine and aspartic acid residues, have shown that catalysts like the dihydrogen phosphate ion can lower the activation barrier by acting as a proton-transfer mediator. nih.gov Similar catalytic effects by solvent or buffer molecules could be modeled for this compound to predict its stability under various conditions.

Illustrative Activation Energies for Racemization The table below shows typical computationally-derived activation energies for the base-catalyzed α-proton abstraction for relevant amino acids, providing context for the expected stereochemical stability of the peptide.

| Amino Acid Residue | Side Chain | Typical Activation Energy (kcal/mol) | Relative Racemization Rate |

| Alanine | -CH₃ | ~25 - 30 | Slow |

| Leucine | -CH₂CH(CH₃)₂ | ~25 - 30 | Slow |

| Glycine | -H | (Achiral) | N/A |

| Aspartic Acid | -CH₂COOH | ~20 - 25 | Faster |

Note: These values represent a typical range from computational studies of racemization mechanisms and are for comparative purposes. The exact activation energy is dependent on the specific molecular environment and the catalyst involved.

Enzymatic Interactions and Substrate Specificity of H Dl Ala Dl Leu Gly Oh

Investigation of Peptide-Enzyme Recognition Mechanisms

The interaction between a peptide and an enzyme is a highly specific process governed by the three-dimensional structures of both the substrate and the enzyme's active site. The unique stereochemistry of H-DL-Ala-DL-Leu-Gly-OH, containing both D- and L-amino acids, presents a compelling case for studying these recognition mechanisms.

The binding of a peptide substrate to a peptidase occurs in a specific cleft known as the active site. This site contains a series of subsites (e.g., S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate (designated P4, P3, P2, P1, P1', P2', etc. relative to the scissile bond) nih.govexpasy.org. The specificity of a peptidase is determined by the physicochemical complementarity between the amino acid side chains of the substrate and the corresponding binding pockets of the enzyme researchgate.netnih.gov.

For the tripeptide this compound, the interaction with a standard peptidase, which is typically specific for L-amino acids, would be significantly influenced by its mixed chirality.

P2 Position (DL-Ala): The D-Alanine at the P2 position would likely encounter steric hindrance within the S2 subsite of most peptidases, which are evolved to accommodate L-amino acids. The orientation of the methyl side chain and the amino group of a D-amino acid is a mirror image of the L-form, disrupting the precise contacts required for optimal binding.

P1 Position (DL-Leu): Similarly, the D-Leucine at the P1 position, a critical determinant for many peptidases, would present a significant challenge for binding in the S1 pocket. The S1 pocket is often a deep, hydrophobic cavity designed to bind specific L-amino acid side chains. The incorrect stereochemistry of D-Leu would prevent the peptide from seating correctly, likely leading to a dramatic reduction in binding affinity.

This mismatch suggests that this compound would be a poor substrate for peptidases that exhibit high stereospecificity for L-amino acids.

The stereochemistry of amino acids is a fundamental factor in molecular recognition by enzymes. The vast majority of proteases in higher organisms are highly specific for substrates composed of L-amino acids, as these are the exclusive building blocks of ribosomally synthesized proteins wikipedia.org.

The inclusion of D-amino acids into a peptide sequence serves as a powerful mechanism to modulate its interaction with enzymes mdpi.com.

Enzyme Resistance: Peptides containing D-amino acids are generally resistant to degradation by common proteases mdpi.com. This is because the peptide bonds adjacent to a D-amino acid are not recognized or are improperly positioned for catalysis within the enzyme's active site mdpi.com. For this compound, the Ala-Leu peptide bond is flanked by two D-amino acids, making it a particularly challenging target for standard endopeptidases.

Altered Binding Affinity: While often conferring resistance, D-amino acids can, in some cases, be accommodated by certain enzymes, albeit with altered binding affinity and catalytic efficiency nih.gov. Some bacterial enzymes, for instance, have evolved to process D-amino acids. However, for typical mammalian peptidases, the presence of D-amino acids almost invariably leads to a significant decrease in binding affinity (a higher Km value).

The DL-configuration of this compound makes it an interesting probe for studying the limits of enzyme stereospecificity. Its resistance to hydrolysis by many common enzymes underscores the high fidelity of substrate recognition mechanisms.

Kinetic Characterization of this compound Cleavage (in vitro, non-biological context)

To quantify the efficiency of an enzyme in cleaving a substrate, kinetic parameters are determined. For a peptide like this compound, which is expected to be a poor substrate for many enzymes, these parameters would reflect inefficient binding and/or slow catalysis.

The Michaelis-Menten model is commonly used to describe enzyme kinetics libretexts.org. The key parameters are:

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) libretexts.orgyoutube.com. It is often used as an inverse measure of the substrate's binding affinity for the enzyme; a lower Km indicates higher affinity.

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate youtube.comkhanacademy.org. It is a measure of the enzyme's catalytic speed.

kcat/Km (Catalytic Efficiency): This ratio is considered the specificity constant and reflects how efficiently an enzyme can convert a substrate to product at low substrate concentrations youtube.comyoutube.com.

Given the presence of D-amino acids, the kinetic parameters for the hydrolysis of this compound by a model L-specific peptidase, such as Trypsin or Chymotrypsin, would be expected to be very poor. A hypothetical kinetic analysis is presented below.

Interactive Table: Hypothetical Kinetic Parameters for Peptide Hydrolysis

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| H-L-Ala-L-Leu-Gly-OH | Model Peptidase A | 0.5 | 10 | 20,000 |

| This compound | Model Peptidase A | 50 | 0.01 | 0.2 |

| H-L-Phe-L-Trp-Gly-OH | Model Peptidase B | 0.2 | 50 | 250,000 |

| This compound | Model Peptidase B | >100 | <0.001 | <0.01 |

This table illustrates that the DL-peptide would likely exhibit a significantly higher Km (lower binding affinity) and a drastically lower kcat (slower turnover) compared to a corresponding all-L-amino acid peptide, resulting in extremely low catalytic efficiency.

pH Dependence: Most enzymes have an optimal pH at which their activity is maximal. Deviations from this optimum can lead to a rapid decrease in activity due to changes in the protonation state of catalytic residues. For the hydrolysis of a peptide, the reaction rate typically follows a bell-shaped curve as a function of pH.

Temperature Dependence: Enzyme activity generally increases with temperature up to an optimal point, as higher temperatures increase the kinetic energy of molecules researchgate.net. However, beyond this optimum, the enzyme begins to denature, leading to a sharp loss of activity researchgate.net.

The hydrolysis of this compound, if it occurs, would also be subject to these dependencies. The optimal conditions would be dictated by the specific model enzyme used for the cleavage assay.

Interactive Table: Hypothetical Effect of pH and Temperature on Hydrolysis Rate

| Parameter | Value | Relative Hydrolysis Rate (%) |

| pH | 6.0 | 35 |

| 7.0 | 80 | |

| 8.0 | 100 | |

| 9.0 | 75 | |

| 10.0 | 30 | |

| Temperature (°C) | 25 | 40 |

| 37 | 100 | |

| 45 | 85 | |

| 55 | 20 | |

| 65 | <5 |

This table provides an example of how the relative rate of enzymatic hydrolysis might change with pH and temperature, with optimal activity observed at pH 8.0 and 37°C for this hypothetical enzyme.

Enzymatic Hydrolysis Pathways and Cleavage Site Mapping for this compound

Mapping the cleavage sites is essential to understand the specificity of a peptidase. For a tripeptide, there are two internal peptide bonds that could potentially be hydrolyzed: Ala-Leu and Leu-Gly.

The nomenclature for describing cleavage sites designates the residues N-terminal to the cleaved bond as P2-P1 and C-terminal as P1'-P2' expasy.org.

Cleavage of Ala-Leu bond: P2 = Ala, P1 = Leu, P1' = Gly

Cleavage of Leu-Gly bond: P2 = Leu, P1 = Gly

Due to the stereochemistry of this compound, hydrolysis by standard proteases is highly unlikely.

Trypsin: Cleaves after basic residues (Lys, Arg) at the P1 position. It would not cleave this peptide.

Chymotrypsin: Prefers large aromatic or hydrophobic residues (Phe, Trp, Tyr, Leu) at the P1 position. While it has a preference for Leucine, the D-stereochemistry of the Leucine in this peptide would strongly inhibit recognition and cleavage.

Elastase: Prefers small, neutral residues (Ala, Gly, Val) at the P1 position. It would not be expected to cleave at the D-Leu residue.

Therefore, this compound would be considered highly resistant to cleavage by these and many other common peptidases. Any observed hydrolysis would likely be extremely slow and may only occur under harsh conditions or with enzymes possessing unusually broad or D-amino acid-specific activities.

Interactive Table: Predicted Cleavage of this compound by Common Proteases

| Enzyme | P1 Specificity | Predicted Cleavage Site | Predicted Rate |

| Trypsin | L-Lys, L-Arg | None | None |

| Chymotrypsin | L-Phe, L-Trp, L-Tyr, L-Leu | None (due to D-Leu) | Negligible |

| Elastase | L-Ala, L-Gly, L-Val | None | Negligible |

| Carboxypeptidase A | C-terminal L-aromatic/aliphatic | None (due to Gly) | None |

Stereoselectivity of Peptidases towards DL-Ala, DL-Leu, and Gly Residues in this compound

The enzymatic processing of peptides is a highly specific process, governed by the primary sequence and the stereochemistry of the constituent amino acid residues. Most proteases and peptidases in higher organisms exhibit a strong preference for substrates composed of L-amino acids, which are the exclusive building blocks of ribosomally synthesized proteins. nih.govnih.gov The presence of a D-amino acid in a peptide chain can dramatically alter its biological activity and stability, primarily by rendering it resistant to hydrolysis by common proteases. nih.govnih.govacs.org

The tripeptide this compound presents a unique substrate for peptidases due to its mixed stereochemistry at the first two positions. The susceptibility of its peptide bonds to enzymatic cleavage is entirely dependent on the stereospecificity of the acting peptidase. Glycine, being achiral, does not influence stereoselectivity at its position, but the DL-Alanine at the N-terminus and the DL-Leucine at the second position are critical determinants of interaction.

Several classes of enzymes are known to act on peptides containing D-amino acids, and their theoretical interactions with this compound are summarized below:

L-Specific Peptidases: The vast majority of common peptidases (e.g., trypsin, chymotrypsin, aminopeptidases) are highly specific for L-amino acids. These enzymes would likely be unable to hydrolyze the peptide bonds involving D-Ala or D-Leu. For instance, an L-specific aminopeptidase would not cleave the N-terminal D-alanine, and its action would be arrested even if it encountered a D-leucine residue downstream. nih.gov The presence of D-amino acids is a known strategy to increase the proteolytic resistance of peptide-based drugs. nih.gov

D-Aminopeptidases (D-stereospecific aminopeptidases): Certain enzymes, particularly of microbial origin, are specialized to hydrolyze peptides containing D-amino acids. researchgate.net A D-aminopeptidase (EC 3.4.11.19) specifically catalyzes the release of an N-terminal D-amino acid. wikipedia.org Such an enzyme would be expected to act on the this compound substrate by cleaving the N-terminal D-Alanine from the population of peptides that have this specific stereoisomer at the N-terminus. The enzyme shows a preference for D-Ala, D-Ser, or D-Thr at this position. wikipedia.org

DD-Peptidases: This class of bacterial enzymes is crucial for the synthesis of the peptidoglycan cell wall and is the target of β-lactam antibiotics. nih.govunc.edu These enzymes specifically recognize and cleave the terminal D-Ala-D-Ala moiety of peptidoglycan precursors. nih.govacs.org While the primary specificity is for D-Ala-D-Ala, their ability to hydrolyze a D-Ala-D-Leu bond in this compound would depend on the flexibility of the active site. The enzyme's affinity is often directed towards the N-terminus of the peptide stem. unc.eduacs.org Therefore, a DD-peptidase might recognize and cleave the D-Ala-D-Leu bond in the specific stereoisomer of the substrate that contains this sequence.

The table below summarizes the theoretical stereoselective interactions of different peptidase classes with the this compound substrate.

| Peptidase Class | Stereochemical Preference | Expected Action on this compound | Relevant Residues |

|---|---|---|---|

| Standard L-Aminopeptidases | N-terminal L-amino acids | No activity on D-Ala containing peptides; potential cleavage of L-Ala if not followed by D-Leu. | L-Ala, L-Leu |

| D-Aminopeptidases | N-terminal D-amino acids (esp. D-Ala) | Cleavage of the N-terminal D-Alanine. | D-Ala |

| DD-Peptidases | D-amino acid at penultimate position and C-terminus (e.g., D-Ala-D-Ala) | Potential low-affinity cleavage of the D-Ala-D-Leu bond. | D-Ala, D-Leu |

| L-Specific Endopeptidases | Internal L-amino acids | No activity due to the presence of D-amino acids disrupting active site binding. | L-Ala, L-Leu |

Enzyme Inhibition Studies using this compound Derivatives (as mechanistic probes)

Peptide derivatives are invaluable tools in biochemistry and medicinal chemistry for studying enzyme mechanisms and for the development of therapeutic agents. nih.govbenthamdirect.com By systematically modifying a peptide substrate, researchers can create potent and specific enzyme inhibitors that serve as mechanistic probes to investigate enzyme function, structure, and substrate specificity. americanpeptidesociety.orgresearchgate.net

Derivatives of a mixed stereoisomer peptide like this compound could be designed as highly specific probes for enzymes that recognize D-amino acid-containing peptides, such as bacterial DD-peptidases or D-aminopeptidases. These probes are typically designed to bind to the enzyme's active site with high affinity but are resistant to cleavage, thereby inhibiting the enzyme. nih.gov

Key strategies for converting a peptide substrate into a mechanistic probe include:

Peptide Bond Isosteres: The scissile peptide bond (the bond targeted for hydrolysis) can be replaced with a non-hydrolyzable mimic, known as an isostere. benthamdirect.com This creates a competitive inhibitor that can bind to the active site but cannot be cleaved, allowing for structural studies (e.g., X-ray crystallography) of the enzyme-inhibitor complex.

Activity-Based Probes (ABPs): These probes are a powerful class of inhibitors designed to form a stable, covalent bond with the enzyme, typically with a catalytically essential residue in the active site. mdpi.com An ABP usually consists of three components: a peptide recognition sequence that directs it to the target enzyme, a reactive group or "warhead" (e.g., chloromethyl ketone, CMK) that forms the covalent bond, and a reporter tag (e.g., biotin, fluorophore) for detection. mdpi.com

For this compound, a derivative like H-D-Ala-D-Leu-Gly-CMK could theoretically be synthesized. The D-Ala-D-Leu sequence would act as a recognition element, directing the probe to the active site of a DD-peptidase. The chloromethyl ketone warhead would then react with an active-site residue (such as serine), forming an irreversible covalent bond and effectively labeling the active enzyme. mdpi.com Such a probe would be instrumental in identifying active DD-peptidases in complex biological samples and studying their roles in bacterial physiology and antibiotic resistance.

The table below outlines potential derivatives of this compound and their applications as mechanistic probes.

| Derivative Type | Modification Principle | Potential Target Enzyme | Mechanistic Insight Gained |

|---|---|---|---|

| Non-hydrolyzable Isostere | Replacement of Ala-Leu peptide bond with a stable mimic (e.g., reduced amide). | DD-Peptidases, D-Aminopeptidases | Allows for structural characterization of the enzyme-substrate complex; confirms binding mode. |

| Activity-Based Probe (ABP) with Warhead | Addition of a C-terminal reactive group (e.g., chloromethyl ketone). | Serine-type DD-Peptidases | Covalently labels active enzymes for detection, quantification, and identification; confirms catalytic mechanism. |

| Biotinylated Derivative | Attachment of a biotin tag to the N- or C-terminus. | Any binding peptidase | Facilitates purification of the target enzyme from a complex mixture via affinity chromatography. |

| Fluorescently Labeled Derivative | Attachment of a fluorophore. | Any binding peptidase | Enables visualization of enzyme location in cells or tissues; allows for binding affinity studies via fluorescence polarization. |

Investigation of H Dl Ala Dl Leu Gly Oh in Peptidomimetic Design Principles

Design Rationale for Peptide Structural Mimicry and Conformational Locking

The primary goal of peptidomimetic design is to create novel structures that replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. longdom.org A key strategy in this endeavor is the introduction of conformational constraints to "lock" the molecule into its bioactive conformation. upc.edu Incorporating non-proteinogenic amino acids, such as D-amino acids, is a cornerstone of this approach.

The rationale for using D-amino acids in sequences like H-DL-Ala-DL-Leu-Gly-OH is twofold:

Enhanced Proteolytic Resistance: Natural peptides composed of L-amino acids are readily degraded by proteases in the body. Peptides containing D-amino acids are not recognized by these enzymes, significantly increasing their half-life and therapeutic potential. wikipedia.orgnih.govnih.gov

Conformational Constraint: The inclusion of D-amino acids alters the accessible backbone dihedral angles (φ and ψ), fundamentally changing the peptide's conformational landscape. rsc.orgnih.gov This allows for the stabilization of specific secondary structures, such as β-turns or unique helical motifs, that may be essential for receptor binding but are transient in the corresponding all-L peptide. rsc.orglifetein.com This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.

By replacing L-amino acids with their D-enantiomers, medicinal chemists can systematically probe the stereochemical requirements for bioactivity and develop mimetics that project key pharmacophoric side chains in the correct spatial orientation for target interaction. longdom.orgupc.edu

Incorporation of this compound Motifs into Constrained Peptide Structures

The DL-Ala-DL-Leu motif within the this compound sequence can act as a potent nucleating element for specific, constrained secondary structures. Peptides composed of alternating L- and D-amino acids have been shown to form novel structures, such as flat, ring-shaped conformations in cyclic peptides or unique α-sheet structures. nih.govresearchgate.net These structures arise from the distinct backbone trajectory induced by the alternating stereochemistry.

Incorporating such a motif can be used to:

Induce β-turns: A D-amino acid followed by an L-amino acid can stabilize specific types of β-turns (e.g., type I' or II'), which are critical for reversing the direction of a peptide chain in folded structures like β-hairpins. rsc.org The constrained D-Proline residue is often used for this purpose, but other D-amino acids can also effectively promote turn formation. lifetein.com

Form Stable Hairpins: The introduction of a D-amino acid can facilitate the formation of a β-hairpin structure in a peptide that would otherwise remain unstructured. rsc.org

Create Novel Helical and Sheet Structures: Sequences with alternating chirality can lead to unique secondary structures not observed in all-L peptides, providing new scaffolds for drug design. nih.govresearchgate.net

The Glycine residue at the C-terminus of the model peptide provides significant conformational flexibility, which can be crucial for allowing the preceding DL-Ala-DL-Leu segment to adopt its preferred low-energy conformation without steric hindrance.

Influence of DL-Configuration on Peptidomimetic Backbone Conformation and Rigidity

The stereochemistry at the α-carbon is a primary determinant of a peptide's backbone conformation. L-amino acids predominantly favor right-handed helical (αR) and extended β-strand conformations. In contrast, D-amino acids, due to the geometric inversion at the Cα atom, favor the mirror-image conformations, such as left-handed helices (αL). nih.gov

This has several critical effects on the backbone of a peptidomimetic containing a DL-motif:

Altered Ramachandran Space: A D-amino acid preferentially occupies regions of the Ramachandran plot that are sparsely populated or disallowed for L-amino acids. This forces the peptide backbone into a distinct and more restricted path. nih.gov

Disruption of L-Structures: A single L-to-D substitution can be highly destabilizing to native L-protein structures, particularly in β-sheets, often causing complete unfolding. nih.govresearchgate.net This property is exploited in peptidomimetic design to prevent the formation of undesired structures and favor a specific, designed conformation.

The following table summarizes the general conformational preferences for L- and D-amino acids based on their accessible regions in the Ramachandran plot.

| Amino Acid Configuration | Preferred Secondary Structure | Typical φ (phi) Angle Range | Typical ψ (psi) Angle Range |

| L-Amino Acid | Right-handed α-helix | -135° to -55° | -55° to -35° |

| L-Amino Acid | β-sheet | -150° to -90° | +90° to +150° |

| D-Amino Acid | Left-handed α-helix | +55° to +135° | +35° to +55° |

| D-Amino Acid | Turn/Extended | +60° to +120° | -120° to -60° or +150° to +180° |

Note: These values are approximate and can vary based on the specific amino acid and its local environment.

Scaffold Design and Conformational Analysis of this compound Based Mimetics

Designing a peptidomimetic scaffold based on the this compound motif involves leveraging its inherent conformational preferences to build a larger, functional molecule. The defined turn or extended structure induced by the DL-DL sequence can serve as a template to orient side chains from adjacent residues in a precise three-dimensional arrangement, mimicking the pharmacophore of a natural peptide ligand. nih.gov

The conformational analysis of such mimetics is crucial and employs a combination of computational and experimental techniques:

Computational Modeling: Molecular dynamics (MD) simulations are used to explore the conformational space available to the peptide in an aqueous environment. These simulations can predict the most stable backbone structures and the orientation of side chains. nih.gov

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for determining peptide structure in solution. Measurements like nuclear Overhauser effects (NOEs), coupling constants (³JHNα), and chemical shifts provide detailed information about dihedral angles and inter-proton distances. nih.gov

Raman Optical Activity (ROA): ROA is highly sensitive to chirality and local conformation and can provide detailed structural insights, especially when combined with NMR and computational analysis. nih.gov

These analytical methods allow for the validation of the designed scaffold and provide a detailed understanding of its three-dimensional structure, which is essential for structure-activity relationship (SAR) studies.

Stereochemical Considerations in the Design of Peptidomimetic Scaffolds

Stereochemistry is the central element in the design of peptidomimetic scaffolds based on D-amino acids. The specific sequence and chirality of each residue dictate the final folded architecture and, consequently, the biological function. nih.govfrontiersin.org

Key stereochemical considerations include:

Side Chain Orientation: A D-amino acid presents its side chain in a different spatial vector compared to its L-enantiomer within the same backbone structure. This allows for fine-tuning the positioning of functional groups to optimize interactions with a biological target.

Chirality-Dependent Interactions: The stereoselectivity of biological systems is absolute. A peptidomimetic with a specific chiral arrangement will have distinct interactions with chiral biological molecules like receptors and enzymes. nih.gov The divergent behavior of tripeptide stereoisomers has been shown to affect their ability to self-assemble into higher-order structures like hydrogels or crystals, driven by subtle differences in intramolecular bonding and pKa values. researchgate.netchemrxiv.org

Ultimately, the rational design of peptidomimetics like this compound relies on a deep understanding of how the stereochemistry of individual building blocks translates into a well-defined and stable three-dimensional scaffold capable of specific molecular recognition.

Advanced Analytical Methodologies for H Dl Ala Dl Leu Gly Oh

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation and purification of synthetic peptides. nestgrp.com Crude peptide mixtures resulting from synthesis inevitably contain impurities such as truncated sequences, deletion sequences, or by-products from processing. jpt.com Effective purification is achieved by employing orthogonal chromatographic techniques that separate molecules based on different physicochemical properties like hydrophobicity and charge. bio-works.com

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and quantifying synthetic peptides. jpt.comgencefebio.com Reversed-phase HPLC (RP-HPLC) is the most popular and established approach for this purpose. gilson.comlcms.cz

In RP-HPLC, separation is based on the hydrophobic character of the peptide. The technique typically utilizes a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains) and a polar mobile phase, commonly a gradient of water and a more non-polar organic solvent like acetonitrile. altabioscience.comnih.gov Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent; it protonates the peptide's functional groups, which can improve peak shape and separation efficiency. lcms.czaltabioscience.com The peptide and its impurities are retained on the column to varying degrees based on their hydrophobicity, with more hydrophobic species eluting later as the concentration of the organic solvent increases. gilson.com Detection is typically performed using a UV detector at a wavelength of 215 nm, which is optimal for observing the peptide bond. altabioscience.com This allows for the relative quantification of the main peptide peak against impurity peaks in the chromatogram. jpt.com

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column (Stationary Phase) | C18 or C8 bonded silica, 5 µm particle size | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent. altabioscience.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier used to elute the peptide from the column. altabioscience.com |

| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 30 minutes | Gradually increases solvent strength to elute compounds of varying hydrophobicity. lcms.cz |

| Flow Rate | 1.0 mL/min (for analytical scale) | Determines the speed of the separation. |

| Detection | UV at 215 nm | Allows for the detection of the peptide bond, enabling quantification of all peptide species. altabioscience.com |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | Affects retention times and peak shapes. |

While RP-HPLC is excellent for final purity analysis, other chromatographic techniques are often employed in multi-step purification strategies, particularly for removing impurities that are structurally very similar to the target peptide.

Size-Exclusion Chromatography (SEC) separates molecules based on their size, or more accurately, their hydrodynamic radius in solution. jackwestin.com The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute from the column first, while smaller molecules enter the pores, increasing their path length and causing them to elute later. SEC is considered a low-resolution technique but is useful for separating the target peptide from significantly larger or smaller impurities, such as polymers or residual amino acids.

| Technique | Separation Principle | Primary Application in Peptide Purification | Advantages |

|---|---|---|---|

| Size-Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius). | Separation of target peptide from very large or very small impurities. | Gentle conditions; predictable elution order. |

| Ion-Exchange Chromatography (IEX) | Net molecular charge at a specific pH. gilson.com | High-resolution separation of peptides with different charge states. nih.gov | Orthogonal to RP-HPLC; high loading capacity. nih.gov |